molecular formula C18H18N4O3S B2723505 1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide CAS No. 1021212-43-0

1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2723505
CAS No.: 1021212-43-0
M. Wt: 370.43
InChI Key: HWPLLBNMTXYLFH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused pyrido-thieno-pyrimidine core linked to a piperidine-4-carboxamide group via a carbonyl bridge. Its structural complexity arises from the combination of three fused aromatic systems (pyridine, thiophene, and pyrimidine), which confer unique electronic and steric properties. The 7-methyl substituent on the pyrido-thieno-pyrimidine scaffold and the carboxamide group on the piperidine ring are critical for modulating solubility, bioavailability, and target interactions .

Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of active methylene nitriles with thiouracil derivatives (as seen in ) or coupling of preformed heterocyclic aldehydes with amine-containing fragments (e.g., piperidine derivatives) under reflux conditions .

Properties

IUPAC Name

1-(12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-2-3-14-20-16-12(17(24)22(14)9-10)8-13(26-16)18(25)21-6-4-11(5-7-21)15(19)23/h2-3,8-9,11H,4-7H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPLLBNMTXYLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)N4CCC(CC4)C(=O)N)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound's structure consists of a pyridine ring fused to a thiophene ring, with various functional groups that enhance its reactivity and biological interactions. The presence of the piperidine and carboxamide moieties contributes to its pharmacological properties.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15N3O3S
Molar Mass317.36 g/mol
CAS Number1021212-35-0

Antimicrobial Properties

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that related thienopyrimidinone derivatives possess substantial antibacterial and antimycobacterial properties against strains like Escherichia coli and Staphylococcus aureus . The activity is often attributed to the ability of these compounds to inhibit key enzymes involved in bacterial metabolism.

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. The compound has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to downstream effects that can alter cellular behavior. The exact mechanism remains under investigation but is believed to involve competitive inhibition at active sites or allosteric modulation.

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial effects of various thienopyrimidine derivatives, compounds similar to this compound were assessed for their Minimum Inhibitory Concentration (MIC) against multiple bacterial strains. Results indicated that these derivatives exhibited MIC values as low as 10 µg/mL against resistant strains .

Study 2: Cancer Cell Line Analysis

A separate investigation focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives demonstrated that treatment with these compounds resulted in a significant reduction in cell viability in A431 vulvar epidermal carcinoma cells. The study highlighted the potential for these compounds to be developed into novel anticancer therapeutics .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological applications:

Anticancer Activity

Research indicates that derivatives of pyrido-thienopyrimidines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer progression. A study demonstrated that certain pyrido[2,3-d]pyrimidine derivatives inhibited EGFR (Epidermal Growth Factor Receptor) activity, which is crucial in many cancers, showing IC50 values below 20 nM in vitro against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrido-thienopyrimidine derivatives has been explored extensively:

  • Research Findings : Compounds have shown efficacy in inhibiting COX enzymes (cyclooxygenases), which are key players in the inflammatory process. In vivo studies demonstrated reduced paw edema in animal models treated with these derivatives .

Antiallergic Activity

A series of studies evaluated the antiallergic properties of related compounds:

  • Clinical Relevance : In rat models, several derivatives were found to be more effective than traditional antiallergy medications like disodium cromoglycate . This suggests potential for developing new treatments for allergic conditions.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness and potential applications of this compound:

StudyFindings
El-Gazzar et al. (2007)Reported synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory and analgesic activities, noting their promising pharmacological profiles .
Recent Developments (2021)Discussed advancements in synthesizing pyrimidine derivatives with enhanced anti-inflammatory effects using green chemistry methods .
Antiallergic Evaluation (2023)Evaluated a series of pyrido-thienopyrimidines showing superior antiallergy activity compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused pyrido-pyrimidine derivatives, many of which exhibit pharmacological relevance. Below is a comparative analysis with key analogs:

Structural Variations

Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidine 7-methyl; piperidine-4-carboxamide Potential kinase inhibition due to planar aromatic core and hydrogen-bonding carboxamide .
1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thienyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide () Pyrido[1,2-a]pyrimidine Cyano-propenyl linker; tetrahydrothiophene sulfonamide Enhanced solubility from sulfonamide; potential protease inhibition .
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-4-piperidinecarboxamide () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 3-methoxypropyl; 9-methyl Improved metabolic stability due to methoxypropyl group .
N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides () Pyrido[1,2-a]pyrimidine Benzylamide; 2-hydroxy Analgesic activity via "acetic acid writhing" model; bioisosteric to 4-hydroxyquinolin-2-one .
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidine Fluorinated piperidine; dimethylpyrazolo-pyrazine Fluorine enhances membrane permeability; kinase-targeted applications .

Pharmacological Activity

  • Analgesic Activity: N-Benzyl pyrido-pyrimidine carboxamides () showed uniform activity in pain models, comparable to 4-hydroxyquinolin-2-one derivatives, suggesting bioisosteric equivalence .
  • Kinase Inhibition : Fluorinated piperidine derivatives () exhibit enhanced selectivity for tyrosine kinases due to fluorine’s electronegativity and hydrophobic interactions.
  • Solubility and Stability : Methoxypropyl and sulfonamide substituents () improve aqueous solubility, critical for oral bioavailability.

Key Research Findings and Trends

Bioisosteric Replacements: The pyrido-pyrimidine core serves as a bioisostere for quinoline and purine systems, retaining activity while improving metabolic stability .

Substituent Effects: Electron-withdrawing groups (e.g., cyano, fluorine) enhance target affinity but may reduce solubility. Piperidine modifications (e.g., fluorination, methoxypropyl) balance lipophilicity and solubility .

Synthetic Efficiency: Multi-component reactions (e.g., ) offer high yields and atom economy, whereas stepwise coupling () allows precise functionalization.

Preparation Methods

Synthetic Strategies Overview

The general approaches to synthesizing thieno[2,3-d]pyrimidine derivatives can be categorized into two main strategies: (1) construction of the pyrimidine ring onto a pre-formed thiophene scaffold, and (2) formation of the thiophene ring from pyrimidine precursors. For the target compound, the first approach is typically more advantageous due to the availability of thiophene starting materials and the versatility of pyrimidine ring formation.

Retrosynthetic Analysis

A logical retrosynthetic analysis for the target compound reveals several key disconnections:

  • The piperidine-4-carboxamide group can be introduced via amide coupling with the carboxylic acid or ester at the 2-position.
  • The 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine core can be constructed by:
    • Cyclization of a 2-aminothiophene derivative with a suitable pyridine compound
    • Formation of the pyrimidine ring through cyclization of appropriate thiophene intermediates
    • Introduction of the 7-methyl group either during core construction or via subsequent functionalization

Preparation of the Thieno[2,3-d]pyrimidine Core

Synthesis of 2-Aminothiophene Precursors

The synthesis of the thieno[2,3-d]pyrimidine core typically begins with the preparation of appropriately substituted 2-aminothiophene derivatives. These can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and sulfur in the presence of a base.

2-Aminothiophene-3-carboxylic acid esters and their carbonitrile analogs serve as excellent starting materials for the construction of thieno[2,3-d]pyrimidines. These compounds can undergo subsequent transformations to generate the desired heterocyclic systems.

Formation of the Pyrimidine Ring

The construction of the pyrimidine ring onto the thiophene scaffold can be achieved through several methods:

Cyclocondensation with Urea Derivatives

One of the most common approaches involves the reaction of 2-aminothiophene-3-carboxylic acid esters with urea or thiourea at elevated temperatures. This method has been widely used for the synthesis of thieno[2,3-d]pyrimidin-4-ones and their thioxo analogs.

The reaction typically proceeds as follows:

  • The amino group of the thiophene reacts with one of the carbonyl groups of urea
  • Subsequent intramolecular cyclization and dehydration leads to the formation of the pyrimidine ring

This approach is supported by multiple studies, including the work detailed by Kankanala et al., who used similar methodology for the synthesis of thieno[2,3-d]pyrimidines.

Cyclization with Formamide or Formic Acid

For the synthesis of 2-unsubstituted thieno[2,3-d]pyrimidin-4-ones, the cyclization of 2-aminothiophene-3-carbonitriles with formamide or formic acid has proven effective. In this process:

  • The cyano group is first converted to the corresponding primary amide
  • Subsequent cyclization with formic acid or formamide leads to the formation of the pyrimidine ring

Construction of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Scaffold

Formation of the Fused Pyridine Ring

The pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold can be assembled through various synthetic approaches. One established method involves the reaction of thieno[2,3-d]pyrimidine derivatives with appropriate pyridine compounds.

The key step in this transformation involves:

  • N-alkylation of the pyridine nitrogen with a suitable leaving group on the thieno[2,3-d]pyrimidine
  • Subsequent intramolecular cyclization to form the fused ring system

Alternatively, the scaffold can be constructed by reacting 2-aminothiophene derivatives with appropriately functionalized pyridine compounds, followed by cyclization to form the pyrimidine ring.

Introduction of the 7-Methyl Group

The 7-methyl group can be introduced through several strategies:

  • Using appropriately methylated starting materials in the initial synthesis of the thiophene or pyridine components
  • Direct methylation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core using suitable methylating agents
  • Incorporation during the ring-forming reactions using methyl-substituted precursors

The selection of the appropriate method depends on factors such as substrate stability, regioselectivity requirements, and overall synthetic efficiency.

Functionalization at the 2-Position

Installation of the Carbonyl Group

The installation of a carbonyl group at the 2-position of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core can be achieved through several methods:

  • Direct incorporation during the formation of the pyrimidine ring using appropriate reactants
  • Oxidation of a 2-methyl or 2-methylthio group to the corresponding carboxylic acid
  • Hydrolysis of a 2-cyano group followed by conversion to the carboxylic acid

Coupling with Piperidine-4-carboxamide

The final step in the synthesis involves the coupling of the 2-carboxylic acid derivative with piperidine-4-carboxamide. This can be accomplished using standard amide coupling conditions:

  • Activation of the carboxylic acid using coupling reagents such as HATU, EDC/HOBt, or PyBOP
  • Reaction with piperidine-4-carboxamide to form the desired amide bond

Alternatively, the acid can be converted to an activated intermediate such as an acid chloride, which can then react with the piperidine component.

Optimized Synthetic Route

Based on the analysis of related compounds and synthetic methodologies, an optimized synthetic route for 1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide can be proposed:

Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol Core

The initial step involves the preparation of the thieno[2,3-d]pyrimidine-2,4-diol core, which can be subsequently modified to introduce the desired functionalities. This approach is supported by the synthetic protocols described for similar compounds.

Reaction Conditions for Key Transformations

The following table summarizes the optimized reaction conditions for key transformations based on similar compounds:

Transformation Reagents Conditions Expected Yield Reference
Chlorination of 2,4-diol POCl₃, DMF (cat.) 115°C, 8h 56%
Chlorination (alternative) POCl₃, N,N-dimethylaniline, MeCN 0-85°C, 24h 56%
Functionalization at 2-position Piperidine-4-carboxamide, base 65-80°C, 2-4h 40-50%
Introduction of 7-methyl Methylation reagents or prefunctionalized building blocks Varies with specific approach 35-45%

Characterization and Analysis

Spectroscopic Characterization

The final compound can be characterized using various spectroscopic techniques:

  • ¹H NMR spectroscopy would show characteristic signals for:

    • The aromatic protons of the thieno[2,3-d]pyrimidine system
    • The 7-methyl group as a singlet around δ 2.5-2.7 ppm
    • The piperidine protons as complex multiplets
    • The carboxamide NH₂ protons as a broad singlet
  • ¹³C NMR would confirm the presence of:

    • The carbonyl carbons (amide and pyrimidine)
    • The aromatic carbons of the heterocyclic system
    • The methyl carbon and piperidine carbons
  • Mass spectrometry would provide the molecular weight confirmation, with the expected [M+H]⁺ ion.

Purity Assessment

The purity of the synthesized compound can be assessed using:

  • High-Performance Liquid Chromatography (HPLC)
  • Elemental analysis to confirm the C, H, N composition
  • Melting point determination

Challenges and Solutions

Regioselectivity Challenges

One of the main challenges in the synthesis is achieving regioselectivity in reactions involving the thieno[2,3-d]pyrimidine core. Solutions include:

  • Careful selection of reaction conditions and reagents
  • Use of protecting groups to block undesired reaction sites
  • Sequential functionalization strategies to exploit electronic differences

Optimization of Coupling Reactions

The final coupling step to introduce the piperidine-4-carboxamide moiety may present challenges due to steric hindrance and potential side reactions. Optimization strategies include:

  • Screening of various coupling reagents and conditions
  • Use of microwave irradiation to enhance reaction rates and yields
  • Exploration of alternative synthetic sequences

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, pyrido[1,2-a]pyrimidine derivatives are synthesized via cyclization under reflux conditions using solvents like ethanol or toluene, with careful pH and temperature control (e.g., 78°C for cyclization) . Key intermediates, such as the pyrimidine core, may be functionalized via amidation or nucleophilic substitution. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are critical for solubility and reactivity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural characterization requires a combination of techniques:

  • 1H NMR and 13C NMR : To verify aromatic proton environments and carbon frameworks, particularly shifts in pyrido-pyrimidine nuclei signals .
  • IR spectroscopy : To confirm carbonyl (C=O) and amide (N-H) functional groups .
  • Elemental analysis : To validate purity and molecular formula .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should focus on:

  • In vitro antimicrobial assays : Using standardized models (e.g., MIC determination against bacterial/fungal strains) .
  • Analgesic activity : Employing models like the "acetic acid writhing" test to assess pain modulation .
  • Cytotoxicity assays : Testing against cancer cell lines (e.g., MTT assay) to identify antiproliferative effects .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic isotope effects (KIEs) : To identify rate-determining steps in cyclization reactions.
  • Computational modeling : Quantum chemical calculations (e.g., DFT) to map transition states and intermediates .
  • Trapping experiments : Using radical scavengers or isotopic labeling to detect transient species .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or compound purity. Solutions include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Dose-response curves : Quantify activity thresholds and compare across studies.
  • Metabolite profiling : Use LC-MS to rule out degradation products influencing bioactivity .

Q. How can computational tools predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Advanced SAR analysis involves:

  • Molecular docking : To simulate interactions with target proteins (e.g., kinases, receptors) .
  • QSAR models : Correlate substituent effects (e.g., methyl or fluorine groups) with bioactivity using regression analysis .
  • Free-energy perturbation (FEP) : To predict binding affinities for derivatives .

Q. What experimental designs optimize regioselectivity in pyrido-pyrimidine functionalization?

  • Methodological Answer : Regioselective modification can be achieved via:

  • Directed ortho-metalation : Using directing groups (e.g., amides) to control substitution patterns.
  • Protecting group strategies : Temporarily block reactive sites during synthesis (e.g., tert-butoxycarbonyl for amines) .
  • Catalytic asymmetric synthesis : Chiral catalysts for enantioselective carbonyl additions .

Methodological Best Practices

  • Synthesis Optimization : Use automated flow reactors for scalable, reproducible synthesis of intermediates .
  • Safety Protocols : Adhere to hazard codes (e.g., H290 for corrosive byproducts) and use fume hoods for reactions involving volatile solvents .
  • Data Validation : Cross-validate spectral data with reference compounds and publish raw datasets for peer review .

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